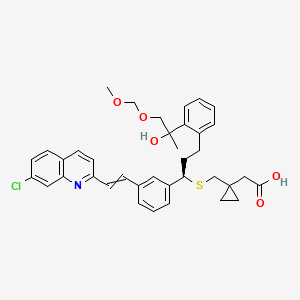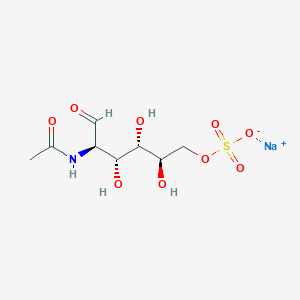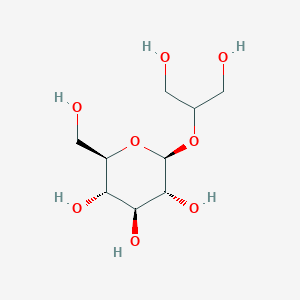
Cisapride N-Oxide
Übersicht
Beschreibung
Cisapride N-Oxide is a novel compound that has recently been identified as having potential therapeutic applications in the field of medicine. It is an N-oxide derivative of the drug cisapride, which is used to treat gastrointestinal disorders such as acid reflux and irritable bowel syndrome. Cisapride N-Oxide has been studied extensively in recent years due to its unique properties, including its ability to act as an agonist of the serotonin 5-HT4 receptor and the dopamine D2 receptor. This makes it an attractive target for drug development and research, as it has the potential to be a powerful and effective treatment for a variety of medical conditions.
Wissenschaftliche Forschungsanwendungen
Organocatalysis in Organic Chemistry
Scientific Field
Organic Chemistry
Summary of Application
Cisapride N-Oxide has been utilized in the synthesis of chiral heteroaromatic N-oxides, which are important catalysts in asymmetric organocatalysis. These compounds facilitate various synthetic pathways, particularly in the allylation of benzaldehyde and nitroaldol reactions .
Experimental Procedures
The synthesis involves multi-step reactions starting from amino alcohols derived from natural amino acids. The stability of the products and the encountered synthetic challenges are addressed during the process .
Results and Outcomes
The synthesized chiral oxazoline substituted pyridine N-oxides demonstrated catalytic activity, achieving enantiomeric excesses (ee) up to 79% in allylation reactions and up to 48% ee in nitroaldol reactions .
Pharmacology Research
Scientific Field
Pharmacology
Summary of Application
In pharmacology, Cisapride N-Oxide is explored for its role in modulating nitric oxide production, which is crucial in various physiological processes and drug interactions .
Experimental Procedures
The research involves in vitro assessment using human liver microsomes and activated mouse macrophages to study the hepatic metabolism and nitric oxide modulation by dual inhibitors .
Results and Outcomes
Findings suggest that cytochrome P450 3A4 derived drug metabolites significantly affect nitric oxide production, contributing to the pharmacological activity of certain macrolide compounds .
Environmental Science
Scientific Field
Environmental Science
Summary of Application
Cisapride N-Oxide’s impact on environmental science is studied through its potential transformation and interaction with other compounds in aquatic ecosystems .
Experimental Procedures
The review focuses on the fate, behavior, and ecotoxicological impact of nanoparticles, including those modified with Cisapride N-Oxide, on algae and other components of the aquatic ecosystem .
Results and Outcomes
The study provides insights into the physiologic, metabolic, and morphologic changes induced by nanoparticles, emphasizing the need for strategies to manage exposure levels .
Biochemistry
Scientific Field
Biochemistry
Summary of Application
Cisapride N-Oxide is studied for its biochemical properties and functions within biological systems, including its role in drug metabolism and as a pharmacologically active compound .
Experimental Procedures
The research delves into the natural occurrence of N-oxides and their increased activity compared to corresponding tertiary amines, exploring their significance in biochemistry .
Results and Outcomes
The studies highlight the importance of N-oxides in the metabolism of drugs and suggest pathways for oxidative N-dealkylation where N-oxides may serve as intermediate metabolites .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
Cisapride N-Oxide is significant in medicinal chemistry for its role in enhancing drug solubility, decreasing membrane permeability, and serving as a hypoxia-activated prodrug .
Experimental Procedures
The research examines the properties of N-oxides and discusses their synthesis and applications in the biomedical field, focusing on their biological activity mechanisms .
Results and Outcomes
N-Oxides, including Cisapride N-Oxide, are found to be critical for various healthcare applications, with their redox reactivity being essential for drug targeting and cytotoxicity .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Summary of Application
In analytical chemistry, Cisapride N-Oxide is used as a reference compound for the development of stability-indicating HPLC methods for the determination of various substances in complex mixtures .
.
Results and Outcomes
The developed HPLC method provided good peak shape and resolutions, with the accuracy of analytes ranging from 99.20-100.6%, and was successfully applied to stability studies .
These applications demonstrate the versatility of Cisapride N-Oxide across various scientific fields, showcasing its importance in research and industry. Each application leverages the unique properties of Cisapride N-Oxide to address specific scientific questions and challenges.
Magnetic Resonance Imaging (MRI) Contrast Agents
Scientific Field
Biomedical Imaging
Summary of Application
Cisapride N-Oxide derivatives are being investigated as potential contrast agents for MRI. Their unique magnetic properties can enhance the contrast of images, providing clearer and more detailed visualizations of biological tissues .
Experimental Procedures
The compounds are synthesized and then tested in vitro using phantoms and in vivo in small animal models. The relaxation times (T1 and T2) are measured to assess the efficacy of the contrast enhancement .
Results and Outcomes
Preliminary results indicate that certain Cisapride N-Oxide derivatives significantly shorten T1 and T2 relaxation times, improving the contrast in MRI images. This could lead to more accurate diagnoses and better patient outcomes .
Drug Metabolism Studies
Scientific Field
Pharmacokinetics
Summary of Application
Cisapride N-Oxide is used as a model compound to study the metabolic pathways of drugs in the liver, particularly focusing on the role of cytochrome P450 enzymes .
Experimental Procedures
Using liver microsomes, researchers simulate the metabolism of Cisapride N-Oxide to understand its biotransformation and the kinetics of its metabolic reactions .
Results and Outcomes
Studies have shown that Cisapride N-Oxide undergoes extensive metabolism, with the identification of several metabolites. This research aids in predicting drug interactions and optimizing dosing regimens .
Development of Hypoxia-Activated Prodrugs
Summary of Application
Cisapride N-Oxide is explored for its potential as a hypoxia-activated prodrug, which becomes pharmacologically active under low oxygen conditions, such as in tumor microenvironments .
Experimental Procedures
The prodrugs are synthesized and tested in cell cultures under hypoxic conditions. Their activation and cytotoxic effects are then evaluated .
Results and Outcomes
The activated prodrugs show selective cytotoxicity towards hypoxic cancer cells, sparing healthy cells. This approach could lead to targeted cancer therapies with reduced side effects .
Environmental Toxicology
Scientific Field
Environmental Toxicology
Summary of Application
The environmental impact of Cisapride N-Oxide and its derivatives is assessed, particularly their toxicity and degradation in aquatic environments .
Experimental Procedures
Toxicological studies are conducted on aquatic organisms, and degradation experiments are performed to determine the persistence and breakdown products of Cisapride N-Oxide in water .
Results and Outcomes
The findings indicate that while Cisapride N-Oxide has moderate toxicity, its derivatives vary in their environmental persistence, highlighting the need for careful management of their release .
Analytical Method Development
Summary of Application
Cisapride N-Oxide is used in the development of analytical methods, such as kinetic assays, for the quantification of pharmaceutical compounds .
Experimental Procedures
Kinetic methods involve the reaction of Cisapride N-Oxide with reagents under controlled conditions, followed by the measurement of reaction rates to determine the concentration of the target compound .
Results and Outcomes
These methods have been successfully applied to pharmaceutical preparations, providing accurate and reliable measurements for quality control purposes .
Nitric Oxide Modulation
Summary of Application
Cisapride N-Oxide is studied for its ability to modulate nitric oxide production, which is crucial for various physiological processes and pharmacological effects .
Experimental Procedures
The modulation is assessed using biochemical assays that measure nitric oxide levels in response to Cisapride N-Oxide and its metabolites .
Results and Outcomes
The research has revealed that certain metabolites of Cisapride N-Oxide can significantly influence nitric oxide production, providing insights into its pharmacological and immunomodulatory activities .
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUZCKCMMWXEA-UJFFOEJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[N+](CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747358 | |
| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cisapride N-Oxide | |
CAS RN |
86718-75-4 | |
| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)


![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)



